molecular formula C21H25ClN2O3 B1486030 Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride CAS No. 2203017-45-0

Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride

Cat. No. B1486030
CAS RN: 2203017-45-0
M. Wt: 388.9 g/mol
InChI Key: ROLADZVRHBCJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzyl ester of a piperazine carboxylic acid, substituted with a 3,5-dimethylbenzoyl group. The benzyl group is a common protecting group in organic synthesis, and piperazine is a common moiety in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure would consist of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a carboxylic acid ester group. The ester would be substituted with a benzyl group and a 3,5-dimethylbenzoyl group .


Chemical Reactions Analysis

The compound could undergo various reactions typical of esters, such as hydrolysis under acidic or basic conditions. The piperazine ring could also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, esters have higher boiling points than their corresponding carboxylic acids due to their larger size .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are often used in medicinal chemistry due to their ability to mimic the structure of various biologically important molecules .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the properties of the compound .

properties

IUPAC Name

benzyl 3-(3,5-dimethylbenzoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3.ClH/c1-15-10-16(2)12-18(11-15)20(24)19-13-23(9-8-22-19)21(25)26-14-17-6-4-3-5-7-17;/h3-7,10-12,19,22H,8-9,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLADZVRHBCJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate hydrochloride

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